2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
CAS No.: 1177358-72-3
Cat. No.: VC2991224
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177358-72-3 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-methyl-2-pyrazol-1-ylpropan-1-ol |
| Standard InChI | InChI=1S/C7H12N2O/c1-7(2,6-10)9-5-3-4-8-9/h3-5,10H,6H2,1-2H3 |
| Standard InChI Key | WDZAGJXERQJBAE-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)N1C=CC=N1 |
| Canonical SMILES | CC(C)(CO)N1C=CC=N1 |
Introduction
Physical and Chemical Properties
Structural and Molecular Characteristics
2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol possesses a distinctive molecular structure featuring a pyrazole ring directly connected to a tertiary carbon that bears two methyl groups and a hydroxymethyl substituent. According to the available data, the compound has a molecular formula of C7H12N2O and a molecular weight of 140.18 g/mol. The IUPAC name for this compound is 2-methyl-2-pyrazol-1-ylpropan-1-ol, indicating its structural arrangement with the pyrazole ring connected through a nitrogen atom to the substituted propanol fragment. The compound's structure can be represented by several chemical identifiers, including its SMILES notation (CC(C)(CO)N1C=CC=N1) and InChI string (InChI=1S/C7H12N2O/c1-7(2,6-10)9-5-3-4-8-9/h3-5,10H,6H2,1-2H3), which provide standardized representations of its molecular architecture.
The pyrazole ring in 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol contains two nitrogen atoms at positions 1 and 2 of the five-membered aromatic heterocycle. The ring maintains aromaticity due to the delocalized π-electron system, contributing to the compound's stability and distinct chemical behavior. The nitrogen at position 1 forms the connection to the substituted propan-1-ol moiety, while the other nitrogen participates in the aromatic system of the pyrazole ring. This structural arrangement influences the compound's reactivity, particularly in terms of hydrogen bonding capabilities, acid-base properties, and potential for further functionalization. The presence of the hydroxyl group in the side chain introduces polarity and hydrogen bonding donor/acceptor characteristics, affecting the compound's physical properties such as solubility and melting point.
Identification Parameters and Chemical Data
2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is registered with the Chemical Abstracts Service (CAS) under the number 1177358-72-3, which serves as a unique identifier for this specific chemical compound. It is worth noting that there appears to be some inconsistency in the literature, as another CAS number (191725-73-2) has been associated with a similar compound named 2-(1H-pyrazol-1-yl)propan-1-ol, which has a slightly different structure with only one methyl group and a molecular formula of C6H10N2O . This distinction highlights the importance of precise chemical identification parameters when discussing specific compounds within a family of closely related structures.
| Property | Value |
|---|---|
| CAS Number | 1177358-72-3 |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-methyl-2-pyrazol-1-ylpropan-1-ol |
| SMILES | CC(C)(CO)N1C=CC=N1 |
| InChI | InChI=1S/C7H12N2O/c1-7(2,6-10)9-5-3-4-8-9/h3-5,10H,6H2,1-2H3 |
| InChIKey | WDZAGJXERQJBAE-UHFFFAOYSA-N |
| PubChem ID | 29893049 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol typically involves nucleophilic substitution reactions where the pyrazole acts as a nucleophile to attack a suitable electrophilic center. The most common approach utilizes the reaction between pyrazole and an appropriately substituted alkylating agent containing the 2-methyl-2-hydroxymethylpropyl structural unit. In this reaction, the nucleophilic nitrogen atom of the pyrazole ring attacks the electrophilic carbon atom of the alkylating agent, displacing a leaving group to form the N-alkylated product. This synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and the presence of appropriate bases to facilitate the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity. The alkylation typically proceeds more efficiently in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) that can stabilize the charged intermediates formed during the reaction.
Another potential synthetic approach for preparing 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol involves the reaction of pyrazole with 2-methylprop-1-ene oxide (isobutylene oxide) under basic conditions. In this reaction, the nucleophilic nitrogen of pyrazole attacks the less hindered carbon of the epoxide, resulting in ring-opening and formation of the desired product. This methodology offers the advantage of directly introducing the hydroxyl functionality without the need for additional protective or deprotective steps. Alternative routes might involve the alkylation of pyrazole with suitable halogenated or tosylated precursors bearing the required 2-methyl-2-hydroxymethylpropyl structure, followed by necessary functional group manipulations to yield the target compound. The choice of synthetic method depends on factors such as the availability of starting materials, desired scale, and considerations of reaction efficiency and product purity.
Research Findings
Studies on Chemical Reactivity and Transformations
Research on 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol has focused on understanding its chemical reactivity patterns and exploring its potential transformations to yield derivatives with enhanced properties or specific functionalities. The compound's reactivity is largely governed by the presence of the pyrazole ring and the primary alcohol group. The pyrazole moiety, being an electron-rich aromatic heterocycle, can participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to more electron-rich heterocycles. The nitrogen atoms in the pyrazole ring can also coordinate with metal ions, making the compound potentially useful in forming coordination complexes that might exhibit catalytic or other specialized properties. The primary alcohol group provides opportunities for numerous chemical transformations including oxidation to aldehydes or carboxylic acids, esterification with various acyl halides or anhydrides, and conversion to alkyl halides or tosylates that can serve as intermediates for further substitution reactions.
Studies examining the oxidation of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol would likely investigate selective methods to convert the primary alcohol to an aldehyde or carboxylic acid without affecting the pyrazole ring. Such transformations would expand the compound's utility as a synthetic intermediate by introducing additional functional groups for subsequent reactions. Research into esterification reactions would explore the formation of various esters that might exhibit different physical properties, stability characteristics, or biological activities compared to the parent alcohol. The potential for creating ethers through Williamson ether synthesis or similar methodologies would also be of interest, as this would allow for the attachment of additional structural elements to the molecule while maintaining the robust ether linkage.
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